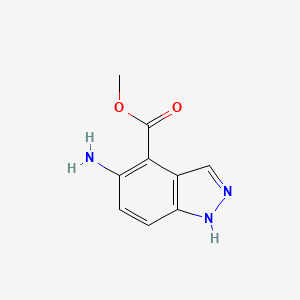

methyl 5-amino-1H-indazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-amino-1H-indazole-4-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It has an average mass of 191.187 Da and a monoisotopic mass of 191.069473 Da .

Synthesis Analysis

The synthesis of indazoles, including “methyl 5-amino-1H-indazole-4-carboxylate”, has been a topic of research in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

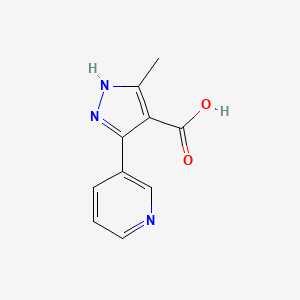

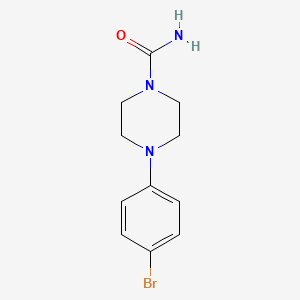

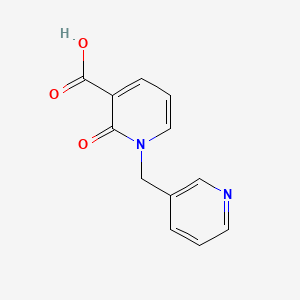

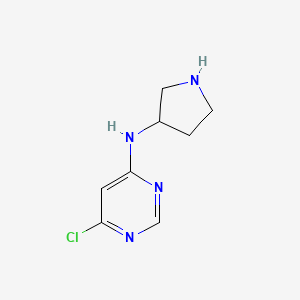

Molecular Structure Analysis

The molecular structure of “methyl 5-amino-1H-indazole-4-carboxylate” includes 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . It has a polar surface area of 81 Ų and a molar refractivity of 52.6±0.3 cm³ .

Physical And Chemical Properties Analysis

“Methyl 5-amino-1H-indazole-4-carboxylate” has a density of 1.4±0.1 g/cm³, a boiling point of 408.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 66.1±3.0 kJ/mol, and it has a flash point of 201.0±23.2 °C .

科学的研究の応用

Anticancer Research

Indazole compounds, including methyl 5-amino-1H-indazole-4-carboxylate, are explored for their potential anticancer properties. They have been found to inhibit cell growth in various cancer cell lines, including colon and melanoma, due to their ability to interfere with cell signaling pathways .

Anti-HIV Research

Indazole derivatives have been studied for their anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives suggest potential efficacy against HIV-1 .

Anti-inflammatory and Antibacterial Research

The indazole moiety is known for its anti-inflammatory and antibacterial effects. Methyl 5-amino-1H-indazole-4-carboxylate could be used in the development of new drugs targeting these conditions .

Antihypertensive Research

Indazoles are also investigated for their antihypertensive effects. They may act on vascular smooth muscles or influence hormonal control mechanisms to lower blood pressure .

5. Fibroblast Growth Factor Receptors (FGFRs) Inhibition Novel indazole derivatives have been synthesized and evaluated for their inhibitory activities against FGFRs, which are implicated in various pathological conditions .

Anti-tubercular Activity

Some indazole-containing compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

特性

IUPAC Name |

methyl 5-amino-1H-indazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDKZQRERLGTPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1C=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650587 |

Source

|

| Record name | Methyl 5-amino-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-amino-1H-indazole-4-carboxylate | |

CAS RN |

78416-43-0 |

Source

|

| Record name | Methyl 5-amino-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)